7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine
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Overview
Description
7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine is a complex organic compound that belongs to the benzothiazepine class. This compound is characterized by the presence of a benzothiazepine ring system, which is a bicyclic structure containing both sulfur and nitrogen atoms. The compound also features a trifluoromethyl group attached to a benzyl sulfanyl moiety, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazepine Ring: The initial step involves the cyclization of an appropriate precursor containing sulfur and nitrogen atoms to form the benzothiazepine ring.
Introduction of the Chlorine Atom: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group is introduced through a nucleophilic substitution reaction, where the benzyl sulfanyl moiety is attached to the benzothiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazepine derivatives.
Substitution: Amino or thiol-substituted benzothiazepine derivatives.
Scientific Research Applications
7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine
- 7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-chloro-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NS2/c18-13-4-5-15-14(9-13)22-16(6-7-23-15)24-10-11-2-1-3-12(8-11)17(19,20)21/h1-5,8-9H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUVMYDMSUVPOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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